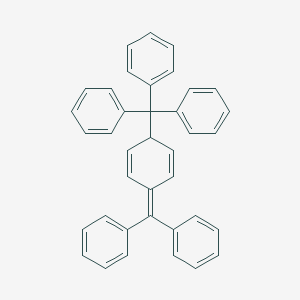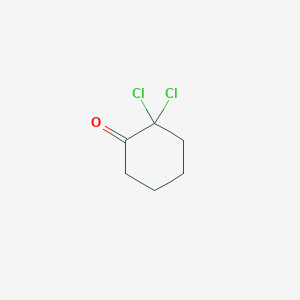
2,5-dimethoxy-2,5-dimethylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-2,5-dimethylfuran is an organic compound with the molecular formula C8H14O3 It is a derivative of furan, characterized by the presence of two methoxy groups and two methyl groups attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-dimethoxy-2,5-dimethylfuran can be synthesized through the electrolysis of furan in methanol. The process involves the following steps:
Preparation of Electrolyte Solution: Dissolve ammonium bromide in methanol.
Electrolysis: Add furan to the electrolyte solution and cool the mixture to 0°C.
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade electrolytic cells and precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethoxy-2,5-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-2,5-dimethylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor for other industrially important compounds
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-2,5-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through interactions with enzymes, receptors, and other cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethoxy-2,5-dihydrofuran
- 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
- 2,5-Dimethoxyfuran
Uniqueness
2,5-dimethoxy-2,5-dimethylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
18091-25-3 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2,5-dimethoxy-2,5-dimethylfuran |
InChI |
InChI=1S/C8H14O3/c1-7(9-3)5-6-8(2,10-4)11-7/h5-6H,1-4H3 |
Clave InChI |
MYPFDGJQUXKSFK-UHFFFAOYSA-N |
SMILES |
CC1(C=CC(O1)(C)OC)OC |
SMILES canónico |
CC1(C=CC(O1)(C)OC)OC |
Key on ui other cas no. |
18091-25-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)







